molecular formula C11H13N3O2 B13563225 2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine

2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine

Cat. No.: B13563225
M. Wt: 219.24 g/mol
InChI Key: ZPVPPXTUSRYVGI-UHFFFAOYSA-N
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Description

2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the phenoxymethyl and ethan-1-amine groups. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The phenoxymethyl group can be introduced via a nucleophilic substitution reaction, and the ethan-1-amine group can be added through reductive amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the phenoxymethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxadiazole ring or the phenoxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazoles and phenoxymethyl derivatives. Examples include:

  • 2-(5-(4-Chlorophenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine
  • 2-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine

Uniqueness

What sets 2-(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine apart is its specific combination of functional groups, which can impart unique properties such as enhanced biological activity or improved material characteristics. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine

InChI

InChI=1S/C11H13N3O2/c12-7-6-10-13-11(16-14-10)8-15-9-4-2-1-3-5-9/h1-5H,6-8,12H2

InChI Key

ZPVPPXTUSRYVGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NO2)CCN

Origin of Product

United States

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